N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide
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Overview
Description
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide is a complex organic compound with a molecular formula of C14H19N3O4S2 This compound is known for its unique chemical structure, which includes a dimethylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a 3-methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(dimethylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-methylbutanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the dimethylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions may require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the dimethylsulfamoyl group and the carbamothioyl moiety can enhance its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating protein-protein interactions or signaling cascades.
Comparison with Similar Compounds
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide can be compared with other similar compounds, such as:
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: This compound has an acetyl group instead of a dimethylsulfamoyl group, which may affect its reactivity and biological activity.
N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: The presence of a methyl group instead of a dimethyl group can influence the compound’s solubility and interaction with molecular targets.
N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: The ethyl group may alter the compound’s pharmacokinetic properties and its ability to penetrate biological membranes.
Properties
Molecular Formula |
C14H21N3O3S2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H21N3O3S2/c1-10(2)9-13(18)16-14(21)15-11-5-7-12(8-6-11)22(19,20)17(3)4/h5-8,10H,9H2,1-4H3,(H2,15,16,18,21) |
InChI Key |
QTTKEVSMGLWJHO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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